Methionol

概要

説明

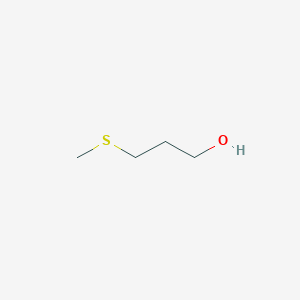

Methionol, also known as 3-(methylthio)-1-propanol, is a methyl sulfide derived from propan-1-ol. It is a volatile sulfur-containing alcohol that significantly impacts food flavor. This compound is naturally found as a metabolite of yeast and Bacillus anthracis. It is a sulfurous aroma component present in various foods, including wine, cheese, and roasted coffee .

準備方法

Synthetic Routes and Reaction Conditions: Methionol can be synthesized through the biotransformation of L-methionine by Saccharomyces cerevisiae. The process involves the catabolism of L-methionine in a medium supplemented with coconut cream. Optimal conditions for maximum this compound production include 0.30% (w/v) of L-methionine, 0.10% (w/v) of yeast extract, and zero level of diammonium phosphate. Under these conditions, a this compound concentration of 240.7 ± 17.4 μg/mL can be achieved .

Industrial Production Methods: Large-scale fermentation trials are necessary to provide valuable information for industrial production. The fermentation by Saccharomyces cerevisiae in L-methionine-supplemented coconut cream medium is an effective method for producing this compound .

化学反応の分析

Types of Reactions: Methionol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to methional, a compound detected in young white wines undergoing oxidation.

Reduction: this compound can be reduced to form other sulfur-containing compounds.

Major Products Formed: The major products formed from these reactions include methional, 3-(methylthio)-1-propyl acetate, and 3-(methylthio)-1-propanoic acid .

科学的研究の応用

Methionol has various scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry: this compound is an important volatile sulfur flavor compound that contributes significantly to the overall aroma profile of foods such as cheese, beer, and wine .

Biology: this compound is a metabolite of yeast and Bacillus anthracis, playing a role in microbial metabolism .

Medicine: this compound’s sulfur-containing structure makes it a potential candidate for studying oxidative stress and mitochondrial dysfunction in neurodegenerative diseases .

Industry: this compound is used in the food industry to enhance the flavor of various products, including cheese and wine .

作用機序

Methionol exerts its effects through its sulfur-containing structure, which allows it to participate in various biochemical pathways. It is produced via the Ehrlich pathway in Saccharomyces cerevisiae, where aminotransferase and decarboxylase are essential enzymes catalyzing this compound biosynthesis . This compound’s low odor threshold and sulfurous aroma make it a key component in flavor enhancement .

類似化合物との比較

Methionol is unique due to its distinct sulfurous aroma and low odor threshold. Similar compounds include:

Methional: A compound formed from the oxidation of this compound.

Methionine: An essential amino acid that serves as a precursor to this compound.

Dimethyl disulfide and dimethyl trisulfide: Other volatile sulfur compounds produced from L-methionine catabolism.

This compound stands out due to its significant impact on food flavor and its role as a metabolite in microbial processes.

生物活性

Methionol, also known as 2-amino-4-methylthiobutyric acid, is a sulfur-containing amino acid derivative that has garnered interest due to its various biological activities and potential applications in food, pharmaceuticals, and biotechnology. This article explores the biological activity of this compound, including its biosynthesis, pharmacological effects, and case studies that highlight its relevance in clinical and industrial applications.

1. Biosynthesis of this compound

This compound is primarily produced through the Ehrlich pathway in yeast, particularly Saccharomyces cerevisiae. The biosynthetic process involves key enzymes such as aminotransferases and decarboxylases. A study demonstrated that the co-expression of the ARO8 and ARO10 genes in genetically engineered yeast strains significantly enhanced this compound production. The engineered strain achieved a yield of 3.24 g/L after 72 hours of fermentation, marking a notable advancement in microbial production methods for this compound .

2. Pharmacological Effects

This compound exhibits several pharmacological properties that are beneficial in various contexts:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties : Research indicates that this compound has antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, extracts containing this compound have shown a reduction in cell migration and induced apoptosis in cancer cell lines like HeLa and A549 .

3.1 Methanol Poisoning Case Study

A significant aspect of this compound's biological activity is its relation to methanol poisoning. A case study involving six patients at King Abdul Aziz Specialist Hospital highlighted the acute effects of methanol ingestion, which resulted in severe metabolic acidosis and visual impairment. The management protocols included administering antidotes like fomepizole and hemodialysis, underscoring the clinical relevance of understanding methanol's biological effects .

| Patient | Age | Anion Gap (mmol/L) | Outcome |

|---|---|---|---|

| 1 | 34 | 33.7 | Died |

| 2 | 29 | 38.4 | Died |

| 3 | 45 | 33.2 | Died |

| 4 | 38 | 25.4 | Survived |

| 5 | 50 | 23 | Survived |

| 6 | 42 | 23.7 | Survived |

This table summarizes the anion gap levels of patients with varying outcomes following methanol poisoning, indicating a correlation between higher anion gaps and mortality.

4. Conclusion

The biological activity of this compound is multifaceted, encompassing biosynthesis through engineered microorganisms, antioxidant and antimicrobial properties, as well as implications in clinical scenarios such as methanol poisoning. Further research is warranted to explore its full potential and applications across various fields.

特性

IUPAC Name |

3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUGFKJYCPYHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060128 | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellowish, mobile liquid; powerful sweet, soup or meat-like odour | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 13.00 mm Hg | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in alcohol, propylene glycol and oils | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.027-1.033 | |

| Record name | (3-Methylthio)propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/678/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

505-10-2 | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1E1U441XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Methylthio)-1-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary pathway for methionol production in yeast?

A: this compound is primarily produced in yeast through the Ehrlich pathway, a metabolic route responsible for converting amino acids into higher alcohols. In the case of this compound, the precursor amino acid is L-methionine. [, , , , , , ]

Q2: Can you elaborate on the steps involved in this compound biosynthesis via the Ehrlich pathway?

A2: The Ehrlich pathway involves a series of enzymatic reactions:

Q3: Are there alternative pathways for this compound production?

A: While the Ehrlich pathway is the primary route, research suggests the possibility of alternative pathways. For instance, in the absence of key aminotransferases like Aro8p and Aro9p, other transaminases or even a different pathway might contribute to this compound formation from methanethiol. []

Q4: How does the genetic makeup of yeast strains influence this compound production?

A: Different yeast strains, even within the same species, exhibit variations in their Ehrlich pathway genes, which directly impacts this compound production. For example, a study comparing a laboratory strain (BY4743) and a wine strain (Zymaflore F15) of Saccharomyces cerevisiae found significant differences in this compound levels upon deleting ARO genes. The wine strain displayed a greater dependency on Aro8p for this compound synthesis than the laboratory strain. [] This highlights the importance of strain selection in optimizing this compound production.

Q5: How can this compound production be enhanced through genetic engineering?

A: Overexpressing key genes in the Ehrlich pathway can significantly boost this compound production. Co-expression of ARO8 (encoding aminotransferase Aro8p) and ARO10 (encoding a decarboxylase) in S. cerevisiae resulted in a remarkable increase in this compound yield, reaching over 3 g/L in fed-batch fermentation. This highlights the potential of metabolic engineering for industrial this compound production. [] Conversely, deleting the CYS3 gene in S. cerevisiae was found to decrease this compound yield, suggesting this gene may play a negative regulatory role in this compound biosynthesis. []

Q6: Beyond yeast, are there other microorganisms capable of producing this compound?

A: Yes, other microorganisms have been explored for this compound production. For instance, Kluyveromyces lactis successfully produced this compound in coconut cream supplemented with L-methionine. Optimization of fermentation parameters, including shaking speed, incubation time, pH, and L-methionine concentration, led to a substantial increase in this compound yield. [] Additionally, Oenococcus oeni, a lactic acid bacterium used in winemaking, has demonstrated the ability to metabolize methionine into volatile sulfur compounds, including this compound. []

Q7: What factors influence this compound formation during winemaking?

A7: Several factors can influence this compound levels in wine:

- Clarification: Insufficient clarification of must (grape juice) can lead to increased this compound levels. The presence of grape solids, particularly long-chain unsaturated fatty acids found in the pulp, promotes yeast assimilation of methionine, leading to higher this compound production. []

- Sulfur Dioxide (SO2) Addition: Excessive SO2 addition, especially in the presence of grape solids, can increase the risk of hydrogen sulfide (H2S) formation, a key precursor to other sulfur compounds, including this compound. [, ]

- Fermentation Temperature: Elevated fermentation temperatures might favor the formation of certain volatile sulfur compounds. [, ]

- Contact with Lees: Extended contact of wine with lees (dead yeast cells and other solids) after fermentation can lead to the release of sulfur compounds, potentially including this compound. []

Q8: How does malolactic fermentation impact this compound levels in wine?

A: Malolactic fermentation (MLF), a secondary fermentation carried out by lactic acid bacteria like Oenococcus oeni, can influence the concentration of yeast-derived volatile compounds, including this compound. Studies have shown that MLF can lead to an increase in this compound levels in red wines, with the extent of the increase depending on the specific bacterial strain used. []

Q9: What role does this compound play in the flavor profile of soy sauce?

A: this compound is considered one of the important flavor components contributing to the characteristic aroma of soy sauce. It is primarily produced by the salt-tolerant yeast Zygosaccharomyces rouxii during the fermentation of soybeans. [, , ]

Q10: What other sulfur compounds contribute to the aroma of food and beverages alongside this compound?

A10: A range of sulfur compounds contribute to complex aroma profiles:

Q11: How can undesirable levels of this compound and other sulfur compounds be managed during food and beverage production?

A11: Various strategies can be employed to control sulfur compound formation:

Q12: What analytical techniques are commonly employed to detect and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in various matrices, including wine, beer, and soy sauce. [, , , , , , , ] Other techniques like gas chromatography with flame photometric detection (GC-FPD) are also employed for the analysis of volatile sulfur compounds like this compound. [, ]

Q13: Are there any specific sensory analysis techniques used to evaluate the impact of this compound on flavor?

A: Yes, sensory analysis plays a crucial role in understanding the contribution of this compound to the overall flavor profile. Techniques like GC-olfactometry (GC-O) are used to identify and evaluate the odor activity of volatile compounds, including this compound, in complex mixtures. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。